N1-cyclohexyl-N2-(2,4-dimethylphenyl)oxalamide
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Overview
Description
N-cyclohexyl-N’-(2,4-dimethylphenyl)oxamide is a synthetic compound that belongs to the class of oxamides. . This compound has gained attention in the scientific community due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(2,4-dimethylphenyl)oxamide typically involves the reaction of cyclohexylamine with 2,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired oxamide product. The general reaction scheme can be represented as follows:
[ \text{Cyclohexylamine} + \text{2,4-dimethylphenyl isocyanate} \rightarrow \text{N-cyclohexyl-N’-(2,4-dimethylphenyl)oxamide} ]
Industrial Production Methods
Industrial production methods for N-cyclohexyl-N’-(2,4-dimethylphenyl)oxamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-(2,4-dimethylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the oxamide group.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-cyclohexyl-N’-(2,4-dimethylphenyl)oxamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(2,4-dimethylphenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N’-(3,4-dimethylphenyl)ethanediamide
- N-cyclohexyl-N’-(2,4-dimethylphenyl)imino]methyl(methyl)amino]sulfanyl}methanesulfonamide
Uniqueness
Compared to similar compounds, it may exhibit different biological activities, reactivity, and stability, making it valuable for specific research and industrial purposes .
Properties
IUPAC Name |
N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-8-9-14(12(2)10-11)18-16(20)15(19)17-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDGDCPIGAMQFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NC2CCCCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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